9-[2-(4-Bromophenoxy)ethyl]carbazole
Description
Contextualization of Carbazole (B46965) Frameworks in Advanced Organic Materials Science
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in the design of functional organic materials. nist.gov Its rigid and planar structure, coupled with its electron-donating nature, provides a robust platform for constructing molecules with desirable charge transport and luminescent properties. beilstein-journals.orgscispace.com Carbazole-based materials have found widespread applications in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). beilstein-journals.orgscispace.commdpi.com
The inherent hole-transporting capability of the carbazole unit makes it a fundamental building block for hole-transporting layers (HTLs) and host materials in OLEDs. beilstein-journals.orgresearchgate.net The high triplet energy of many carbazole derivatives also renders them suitable as hosts for phosphorescent emitters, enabling the fabrication of highly efficient electrophosphorescent devices. researchgate.net Furthermore, the ease of functionalization at various positions of the carbazole ring allows for the fine-tuning of its electronic and physical properties. scispace.com
Significance of N-Substitution in Carbazole Derivatives for Tailored Functionalities
N-substitution with alkyl or aryl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting charge injection and transport properties. researchgate.netnankai.edu.cn For instance, attaching electron-donating or electron-withdrawing groups can systematically tune the HOMO-LUMO gap. nankai.edu.cn Furthermore, the steric bulk of the N-substituent can influence the intermolecular interactions and solid-state morphology, which are crucial for device performance. researchgate.net The introduction of specific functional groups via N-substitution can also impart new functionalities, such as sensing capabilities or the ability to participate in polymerization reactions. mdpi.com
Research Objectives and Scope for 9-[2-(4-Bromophenoxy)ethyl]carbazole
While direct and extensive research on the specific compound this compound is not widely documented in publicly available literature, its molecular structure suggests clear research objectives. This compound combines the well-established carbazole core with an N-ethyl linker and a 4-bromophenoxy group. This unique combination makes it a target for investigations into new materials for organic electronics.
The primary research objectives for a compound like this compound would include:
Synthesis and Characterization: Developing an efficient synthetic route and confirming its molecular structure through spectroscopic and analytical techniques.
Photophysical Properties: Investigating its absorption and emission characteristics to determine its potential as a luminescent material.
Electrochemical Properties: Determining its HOMO and LUMO energy levels to assess its charge injection and transport capabilities.
Device Applications: Evaluating its performance as a component in organic electronic devices, such as OLEDs, either as an emitter or a host material.
The bromine atom on the phenoxy group offers a site for further functionalization through cross-coupling reactions, opening avenues for the creation of more complex molecular architectures and polymers. This article will synthesize the available information on closely related compounds to provide a comprehensive overview of the expected properties and research potential of this compound.
Structure
3D Structure
Properties
IUPAC Name |
9-[2-(4-bromophenoxy)ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)23-14-13-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYXCNVSGFZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 9 2 4 Bromophenoxy Ethyl Carbazole
Precursor Synthesis and Functionalization Strategies
The assembly of 9-[2-(4-Bromophenoxy)ethyl]carbazole relies on the preparation of two key building blocks: an N-substituted carbazole (B46965) intermediate or carbazole itself, and a linker component bearing the 4-bromophenoxyethyl moiety.
Synthesis of N-Substituted Carbazole Intermediates
The foundational step in many synthetic approaches is the functionalization of the carbazole nitrogen. A common and direct method is the N-alkylation of the carbazole ring. This can be achieved by reacting carbazole with a suitable alkylating agent. For the synthesis of the target compound, an important intermediate is 2-(9H-carbazol-9-yl)ethanol. This precursor is typically synthesized by the reaction of carbazole with 2-bromoethanol. This reaction sets the stage for the subsequent etherification step.
Alternatively, various strategies exist for preparing N-substituted carbazoles, which could be adapted for this synthesis. These include methods like microwave-assisted N-alkylation of carbazole with alkyl halides in the presence of a base like potassium carbonate, which can offer rapid reaction times and high yields. nih.govresearchgate.net Phase-transfer catalysis is another effective method for N-alkylation, facilitating the reaction between the carbazole anion and an alkyl halide. researchgate.net
For more complex carbazole structures, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be employed to form the N-aryl bond, though this is less direct for the specific target compound. prepchem.com
Preparation of 4-Bromophenoxyethyl Linker Components
The synthesis of the 4-bromophenoxyethyl linker is critical. A straightforward and widely used method for this is the Williamson ether synthesis. This involves the reaction of 4-bromophenol (B116583) with a dihaloethane, typically 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane.
In a typical procedure, 4-bromophenol is deprotonated with a base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. This nucleophile then displaces a halide from the dihaloethane. By using an excess of the dihaloethane, the formation of the desired monosubstituted product, 1-bromo-2-(4-bromophenoxy)ethane, is favored. The reaction is often carried out in a suitable solvent like methyl isobutyl ketone or ethanol (B145695) under reflux conditions. prepchem.comprepchem.com
Coupling Reactions for Target Compound Formation
With the key precursors in hand, the final assembly of this compound is achieved through a coupling reaction that forms either the N-C bond or the ether linkage.
N-Alkylation and Etherification Approaches
The most direct approach involves the N-alkylation of carbazole with the pre-formed 1-bromo-2-(4-bromophenoxy)ethane linker. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the carbazole nitrogen, generating a nucleophilic carbazolide anion that subsequently attacks the electrophilic carbon of the linker, displacing the bromide and forming the target molecule.
Alternatively, an etherification reaction can be employed. In this route, the previously synthesized 2-(9H-carbazol-9-yl)ethanol is used as the starting material. The hydroxyl group of this alcohol is deprotonated with a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with a suitable electrophile such as 1,4-dibromobenzene (B42075) in a nucleophilic aromatic substitution reaction, though this is generally less favorable than alkyl halide displacement. A more viable etherification strategy would involve reacting the sodium salt of 2-(9H-carbazol-9-yl)ethanol with 1-bromo-4-fluorobenzene, where the fluorine atom is activated towards nucleophilic aromatic substitution, or more classically, with 1-bromo-4-iodobenzene (B50087) under Ullmann condensation conditions.
A summary of a plausible synthetic route is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Carbazole, 2-Bromoethanol | Base (e.g., KOH), Solvent (e.g., DMSO), Heat | 2-(9H-Carbazol-9-yl)ethanol |
| 2 | 2-(9H-Carbazol-9-yl)ethanol, 1-Bromo-4-fluorobenzene | Base (e.g., NaH), Solvent (e.g., DMF), Heat | This compound |
| Alternative Step 1 | 4-Bromophenol, 1,2-Dibromoethane | Base (e.g., K2CO3), Solvent (e.g., MIBK), Reflux | 1-Bromo-2-(4-bromophenoxy)ethane |
| Alternative Step 2 | Carbazole, 1-Bromo-2-(4-bromophenoxy)ethane | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | This compound |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the N-alkylation step, the choice of base, solvent, and temperature plays a crucial role. Stronger bases like sodium hydride can lead to faster reaction rates but may require anhydrous conditions. The use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of the carbazolide anion to the organic phase. researchgate.net Microwave irradiation has also been shown to significantly reduce reaction times for the N-alkylation of carbazole. researchgate.net
For the Williamson ether synthesis of the linker, the choice of base and solvent is also important. The reaction temperature and duration need to be carefully controlled to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted side product. Purification of the final product is typically achieved through column chromatography.
Post-Synthetic Derivatization of this compound
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of post-synthetic modifications, allowing for the creation of a library of derivatives with potentially new properties. One of the most powerful methods for such derivatization is the Suzuki-Miyaura cross-coupling reaction. researchgate.netderpharmachemica.comresearchgate.net
This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a wide range of boronic acids or boronate esters. This enables the introduction of various substituents at the 4-position of the phenoxy group, including alkyl, aryl, and heteroaryl moieties. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netnih.gov
The general scheme for the Suzuki-Miyaura cross-coupling derivatization is shown below:
| Reactants | Reagents and Conditions | Product |
| This compound, R-B(OH)2 | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water), Heat | 9-[2-(4-R-phenoxy)ethyl]carbazole |
| (where R is an organic substituent) |
This post-synthetic modification capability significantly enhances the synthetic value of this compound, making it a key intermediate for the development of a diverse range of functional molecules.
Modification at the Bromophenoxy Moiety (e.g., via cross-coupling reactions)
The bromine atom on the phenoxy ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. nrochemistry.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nrochemistry.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgscielo.br The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org By reacting this compound with different aryl or heteroaryl boronic acids, biaryl structures with extended π-conjugation can be synthesized. nih.govnih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This transformation is an effective way to introduce vinyl groups, which can serve as building blocks for polymerization or further functionalization. wikipedia.org The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org It allows for the synthesis of triarylamines or other N-arylated structures, which are common motifs in organic electronic materials. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a stoichiometric amount of base. nrochemistry.comwikipedia.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.org
Table 1: Representative Conditions for Cross-Coupling Reactions at the Bromophenoxy Moiety
| Reaction Type | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (PPh₃), SPhos | K₂CO₃, K₃PO₄, KF | libretexts.orgnih.govnih.gov |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Triphenylphosphine (PPh₃), BINAP | Et₃N, K₂CO₃ | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | wikipedia.orgacsgcipr.orgnih.gov |
Functionalization of the Ethyl Linker
The ethyl linker connecting the carbazole and bromophenoxy moieties can also be a target for modification, although this typically involves synthesizing the molecule from a pre-functionalized linker. A common strategy involves the N-alkylation of carbazole with a two-carbon electrophile that already contains a modifiable functional group.
For instance, carbazole can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield ethyl 2-(9H-carbazol-9-yl)acetate. nih.govresearchgate.net The ester group in this intermediate is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid or, more commonly, reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(9H-carbazol-9-yl)acetohydrazide. nih.govnih.gov This hydrazide is a key building block that can be subsequently condensed with various aldehydes, ketones, or isothiocyanates to introduce a wide array of functional groups and heterocyclic structures, such as oxadiazoles (B1248032) or thiosemicarbazides. nih.govresearchgate.netnih.govniscpr.res.in The resulting molecule would then feature a functionalized segment attached to the carbazole nitrogen, which could be followed by the etherification step to attach the 4-bromophenoxy group, completing the synthesis of a linker-modified analogue.
Table 2: Synthetic Pathway for Linker Functionalization
| Step | Starting Material | Reagent(s) | Product | Purpose of Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Carbazole | Ethyl chloroacetate, Base (e.g., NaH) | Ethyl 2-(9H-carbazol-9-yl)acetate | Introduce a functionalizable two-carbon linker. | nih.govresearchgate.net |
| 2 | Ethyl 2-(9H-carbazol-9-yl)acetate | Hydrazine hydrate (NH₂NH₂·H₂O) | 2-(9H-carbazol-9-yl)acetohydrazide | Create a versatile hydrazide intermediate. | nih.govnih.gov |
| 3 | 2-(9H-carbazol-9-yl)acetohydrazide | Aryl isothiocyanate | Carbazole-thiosemicarbazide derivative | Introduce new functional moieties via condensation. | nih.gov |
Carbazole Ring Functionalization for Expanded π-Conjugation
The carbazole core itself is a prime target for functionalization to expand the molecule's π-conjugated system, which is essential for tuning its optoelectronic properties. chim.itnih.gov The most reactive positions for electrophilic substitution are C3 and C6, followed by C1 and C8. The nitrogen atom at position 9 is already substituted in the parent compound.
Halogenation: The carbazole ring can be readily halogenated, typically with reagents like N-bromosuccinimide (NBS) or iodine in the presence of an oxidizing agent, to introduce bromine or iodine atoms, primarily at the 3 and 6 positions. lmaleidykla.lt For example, reacting 9H-carbazole with NBS can yield 3-bromo-9H-carbazole or 3,6-dibromo-9H-carbazole. lmaleidykla.lt These newly installed halogens can then act as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for the attachment of various aryl or vinyl groups and the construction of complex, conjugated architectures. chim.itnih.gov
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the carbazole ring, typically at the C3 position. rsc.org This is achieved by treating the N-substituted carbazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.org The resulting aldehyde is a highly versatile intermediate that can undergo a variety of transformations, such as Wittig reactions, Knoevenagel condensations, or reductive aminations, to build more extended conjugated systems. rsc.orgresearchgate.net
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution can be used to introduce acyl groups onto the carbazole ring. researchgate.net For instance, reacting an N-substituted carbazole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the 3-acetyl derivative. researchgate.net Similar to the formyl group, the acetyl group provides a reactive site for further synthetic elaborations, such as the Claisen-Schmidt condensation to form chalcones, which are valuable precursors for pyrazoline and other heterocyclic systems. researchgate.net
Direct C-H Arylation: Modern synthetic methods allow for the direct arylation of carbazole C-H bonds, bypassing the need for pre-functionalization with a halogen. chim.itresearchgate.net These reactions are typically catalyzed by transition metals like palladium and involve the coupling of a C-H bond with an aryl halide. chim.itacs.org This atom-economical approach provides a straightforward route to C-C bond formation and the synthesis of highly functionalized carbazole derivatives. chim.it
Table 3: Common Functionalization Reactions of the Carbazole Ring
| Reaction | Typical Reagents | Position(s) Functionalized | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3, 6 | -Br | lmaleidykla.lt |
| Iodination | I₂, KIO₃/KI | 3, 6 | -I | lmaleidykla.lt |
| Vilsmeier-Haack | POCl₃, DMF | 3 | -CHO (Formyl) | rsc.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3 | -C(O)CH₃ (Acetyl) | researchgate.net |
| Direct C-H Arylation | Aryl Halide, Pd Catalyst | 1, 2, 3, or 4 | -Aryl | chim.itacs.org |
Advanced Spectroscopic and Electronic Characterization of 9 2 4 Bromophenoxy Ethyl Carbazole and Its Derivatives
Photophysical Behavior and Luminescence Characteristics
The photophysical properties of carbazole-based molecules are defined by the electronic transitions within the carbazole (B46965) ring system. The connection of different functional groups to the carbazole nitrogen can modulate these properties, influencing absorption and emission wavelengths, quantum efficiency, and excited-state dynamics.
Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption spectrum of 9-[2-(4-Bromophenoxy)ethyl]carbazole is expected to be dominated by the carbazole chromophore. In related N-alkylated carbazole compounds, the characteristic absorption bands of the carbazole moiety remain prominent. Typically, these include a strong absorption peak around 295 nm, attributed to the S₀→S₂ transition (¹Lₐ state), and a series of vibronically structured bands between 320 nm and 340 nm, corresponding to the S₀→S₁ transition (¹Lₑ state). The attachment of the (4-bromophenoxy)ethyl group at the 9-position (N-position) generally causes only minor shifts in these absorption bands, as the ethyl linker electronically decouples the carbazole and bromophenoxy units. This prevents significant ground-state electronic communication or intramolecular charge transfer (ICT) character in the absorption profile.
The fluorescence emission of N-substituted carbazoles typically originates from the relaxation of the locally excited (LE) S₁ state of the carbazole unit. For this compound, a structured emission spectrum is anticipated in non-polar solvents, with emission maxima commonly observed between 350 nm and 370 nm. nih.gov This emission is characteristic of the carbazole chromophore itself. Studies on similar molecules, such as 9-ethylcarbazole, show emission maxima around 355 nm and 370 nm. researchgate.net The presence of the terminal bromo-substituent is not expected to significantly shift the emission wavelength but may influence the emission intensity through the heavy-atom effect.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |
|---|---|---|---|---|
| Carbazole | Not Specified | 323 | 351 | nih.gov |
| 9-Ethyl-9H-carbazole | THF | 295, 340 | 355, 370 | researchgate.net |
| 9-(4-Bromophenyl)-9H-carbazole | CH₂Cl₂ | ~295, ~330, ~345 | ~360, ~375 | rsc.org |
| This compound (Expected) | THF / CH₂Cl₂ | ~295, ~325, ~340 | ~355, ~370 | Inferred |
Fluorescence Quantum Yield and Lifetime Investigations
The fluorescence quantum yield (Φ_f) and lifetime (τ_f) are critical parameters that quantify the efficiency and dynamics of the emission process. For carbazole derivatives where emission occurs from a locally excited state, the quantum yields can be quite high in the absence of quenching pathways. However, the introduction of a heavy atom like bromine is known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁). This process provides a non-radiative decay channel for the S₁ state, which directly competes with fluorescence and typically leads to a reduction in both the fluorescence quantum yield and lifetime.
Solvatochromic Effects and Environmental Sensitivity Studies
Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides insight into the nature of the excited state. For carbazole derivatives that exhibit a locally excited (LE) state, the absorption and emission spectra show very little dependence on solvent polarity. This is because the charge distribution in the LE state is similar to that of the ground state.
In the case of this compound, the non-conjugated ethyl linker largely isolates the carbazole donor from the bromophenoxy unit. Consequently, significant intramolecular charge transfer (ICT) from the carbazole to the bromophenoxy moiety upon excitation is unlikely. Therefore, the compound is expected to exhibit minimal solvatochromism. Any observed minor shifts would likely be due to general solvent effects like polarization and stabilization of the ground and excited states, rather than a change in the intrinsic nature of the excited state. Studies on various carbazole derivatives confirm that in the absence of a strong, conjugated acceptor group, the fluorescence spectra remain largely unchanged across solvents of varying polarities. rsc.org
Triplet State Characterization and Thermally Activated Delayed Fluorescence (TADF) Potential
The triplet excited state (T₁) of carbazole derivatives is of significant interest for applications in phosphorescence and Thermally Activated Delayed Fluorescence (TADF). The triplet energy of the unsubstituted carbazole monomer is approximately 2.9-3.0 eV. researchgate.net For this compound, the triplet energy is expected to be localized on the carbazole moiety and remain in a similar range.
A key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. rsc.org This is typically achieved in molecules with a donor-acceptor architecture where the HOMO and LUMO are spatially separated, leading to a low-lying charge-transfer (CT) excited state with a small ΔE_ST. nih.govrsc.org
In this compound, the carbazole group acts as the donor, but the bromophenoxy group is not a strong electron acceptor. More importantly, the flexible ethyl linker disrupts the π-conjugation between these two units. This spatial and electronic separation prevents the formation of a CT state with a small ΔE_ST. rsc.org Consequently, the ΔE_ST is expected to be large, similar to that of the parent carbazole, making efficient TADF unlikely. However, the bromine atom significantly enhances spin-orbit coupling, which facilitates intersystem crossing (S₁→T₁). researchgate.netrsc.org While this is detrimental to prompt fluorescence, it is a crucial first step for processes that rely on triplet state population, such as phosphorescence at low temperatures.
Electrochemical Properties and Charge Transport Mechanisms
Electrochemical studies, particularly cyclic voltammetry, are essential for determining the redox potentials of a molecule and estimating the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding charge injection and transport properties in electronic devices.
Cyclic Voltammetry for Redox Potentials
The electrochemical behavior of this compound is predicted to show an oxidation process associated with the electron-rich carbazole moiety. In cyclic voltammetry experiments, carbazole and its N-alkyl derivatives typically exhibit an irreversible or quasi-reversible oxidation peak at potentials between +1.0 V and +1.5 V versus a standard reference electrode (e.g., Ag/AgCl or SCE). mdpi.comscispace.com This oxidation corresponds to the removal of an electron from the carbazole ring system to form a radical cation. The irreversibility arises from the tendency of the carbazole radical cation to undergo follow-up chemical reactions, such as dimerization or polymerization, especially at higher concentrations or during repeated scans. mdpi.comrsc.org
The oxidation potential is directly related to the HOMO energy level; a lower oxidation potential indicates a higher HOMO level and easier removal of an electron. For this molecule, the HOMO is localized on the carbazole unit. The reduction process, corresponding to the injection of an electron into the LUMO, is associated with the bromophenoxy moiety. This process typically occurs at very negative potentials, often outside the accessible solvent window, making it difficult to measure experimentally. The LUMO is therefore often estimated from the HOMO level and the optical bandgap (derived from the onset of UV-Vis absorption).
| Compound | Oxidation Potential (E_ox, V vs. SCE) | HOMO (eV) | Reference |
|---|---|---|---|
| Carbazole (Cz) | +1.1 | -5.5 | mdpi.com |
| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | -5.9 | mdpi.com |
| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | +1.12 (vs Ag/AgCl) | Not Reported | scispace.com |
| This compound (Expected) | ~ +1.2 to +1.4 | ~ -5.6 to -5.8 | Inferred |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbazole |
| 9-Ethylcarbazole |
| 9-(4-Bromophenyl)-9H-carbazole |
| 9,9'-bis(4-Bromophenyl)−9H,9'H−3,3'-bicarbazole |
| 2-(9H-carbazol-9-yl)acetic acid |
| 2-(9-ethylcarbazol-3-yliminomethyl)phenol |
| Ethyl chloroacetate (B1199739) |
| Ethyl 2-(9H-carbazole-9-yl)acetate |
| (2-(9H-carbazol-9-yl)-1-bromo-ethane |
| 1-(2-Bromoethoxy)-4-bromobenzene |
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, HOMO and LUMO, are critical in determining the optoelectronic properties of a molecule, including its charge-injection and transport capabilities and its absorption and emission characteristics. The energy difference between these orbitals constitutes the HOMO-LUMO gap, a key parameter for predicting a material's potential in electronic devices. nankai.edu.cn
For carbazole-based molecules, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution depends on the nature of the substituent. nankai.edu.cnscispace.com The arylation at the 9-position of the carbazole nitrogen is a known strategy to lower the HOMO energy level, which can be beneficial for achieving wider band gaps when combined with suitable acceptor groups. nankai.edu.cn
Theoretical calculations and experimental data from analogous donor-acceptor carbazole derivatives show that HOMO levels for such compounds typically range from -5.1 eV to -5.8 eV, while LUMO levels are generally in the -2.0 eV to -3.2 eV range. nankai.edu.cnscispace.comresearchgate.net The resulting energy gaps are crucial for applications in optoelectronics. The specific values for the title compound would be influenced by the degree of electronic communication between the carbazole and bromophenoxy units.
Table 1: Representative Frontier Orbital Energies of Carbazole-Based Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Carbazole-Benzothiadiazole Derivative (1) | -5.74 | -2.95 | 2.79 | nankai.edu.cn |
| Carbazole-Anthracene Derivative (2) | -5.77 | -3.26 | 2.51 | nankai.edu.cn |
| N-phenyl indoline (B122111) donor derivative | -5.64 | - | - | scispace.com |
| 4-(diphenylanimo)phenyl donor derivative | -5.34 | - | - | scispace.com |
This table presents data for representative carbazole derivatives to illustrate typical energy level ranges. The exact values for this compound may differ.
Charge Carrier Mobility Assessment (e.g., hole transport capabilities)
Carbazole and its derivatives are renowned for their excellent hole-transporting properties, stemming from the electron-rich nature of the carbazole nucleus which facilitates stable radical cation formation and intermolecular charge hopping. mdpi.comresearchgate.netmdpi.com This makes them a cornerstone in the design of hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs). mdpi.comresearchgate.net
The charge carrier mobility in organic semiconductors is a critical factor for device performance but is generally lower than in their inorganic counterparts. frontiersin.org This mobility is not only dependent on the intrinsic electronic properties of the molecule but is also heavily influenced by the intermolecular electronic coupling, which is dictated by the solid-state packing and morphology. researchgate.net
For this compound, the hole mobility is expected to be its dominant charge transport characteristic. The flexible ethyl-phenoxy linker will likely result in a more disordered, amorphous morphology in the solid state, which can lead to lower mobility compared to more rigid, crystalline analogues due to less efficient intermolecular orbital overlap. Computational studies on similar amorphous organic semiconductors are often used to predict mobility, which typically falls in the range of 10⁻⁵ to 10⁻³ cm²/Vs for hole transport in carbazole-based materials, though values can vary significantly based on molecular structure and film processing conditions. researchgate.netmdpi.com Techniques like thermal annealing are often employed to improve molecular ordering and, consequently, enhance charge carrier mobility in thin films. mdpi.com
Table 2: Hole Mobility in Selected Organic Semiconductor Materials
| Material Type | Hole Mobility (cm²/Vs) | Notes | Reference |
| Diketopyrrolopyrrole-based Polymer | 0.1 - 1.36 | Ambipolar, value depends on processing | mdpi.com |
| Carbazole-based Polymers | ~0.02 | High on/off ratio in OFETs | researchgate.net |
| Amorphous Small Molecules | 10⁻⁹ - 10⁻³ | Dependent on molecular structure and traps | frontiersin.org |
This table provides context for typical charge carrier mobilities in organic materials. Specific values for the title compound are not available.
Structural and Morphological Studies
Crystallographic Analysis (e.g., twist angles, intermolecular interactions)
Single-crystal X-ray diffraction provides definitive information about the molecular conformation and packing in the solid state. While no crystal structure is available for this compound, a detailed analysis of the closely related compound 9-(4-bromophenyl)-9H-carbazole offers significant insights. nih.govresearchgate.net
In 9-(4-bromophenyl)-9H-carbazole, the carbazole and the 4-bromophenyl rings are not coplanar. A significant twist angle of 49.87(5)° is observed between the mean plane of the carbazole moiety and the phenyl ring. nih.govresearchgate.net This large dihedral angle disrupts the π-conjugation between the two aromatic systems. The crystal packing is characterized by a layered structure, but the significant inclination between adjacent carbazole units (59.08°) rules out effective π-π stacking interactions. nih.gov Instead, the structure is stabilized by C-H···π interactions. nih.govresearchgate.net
For this compound, the introduction of the flexible –CH₂–CH₂–O– linker would allow for a much wider range of conformations. This flexibility might prevent the formation of highly ordered single crystals. The twist angles between the carbazole and phenoxy planes would be less constrained than in the directly-linked analogue, and various intermolecular interactions, including C-H···π and potentially halogen bonding involving the bromine atom, would likely govern the solid-state packing.
Table 3: Crystallographic Data for 9-(4-bromophenyl)-9H-carbazole
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₂BrN | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.4137 (3) | nih.gov |
| b (Å) | 20.1179 (7) | nih.gov |
| c (Å) | 8.6346 (3) | nih.gov |
| β (°) | 108.5322 (14) | nih.gov |
| Volume (ų) | 1385.76 (8) | nih.gov |
| Z | 4 | nih.gov |
| Twist Angle (Carbazole-Phenyl) | 49.87 (5)° | nih.govresearchgate.net |
Thin Film Morphology and Aggregation Behavior
The morphology of thin films is paramount for the performance of organic electronic devices. It influences charge transport, photophysical properties, and device stability. For materials like this compound, solution-based deposition techniques such as spin-coating are common.
The flexible nature of the title compound suggests that it is likely to form amorphous or poorly crystalline thin films. In such films, molecules are randomly oriented, which can lead to isotropic properties but potentially limit charge mobility due to inefficient intermolecular pathways. The aggregation of carbazole units is a known phenomenon that can either quench or, in the case of aggregation-induced emission (AIE), enhance luminescence. researchgate.netresearchgate.net The specific aggregation behavior depends on the substitution pattern and the processing conditions. The presence of the bulky bromophenoxy group and the flexible linker may sterically hinder the kind of close π-π stacking that often leads to fluorescence quenching.
Controlling the film morphology through process optimization is a key step in device fabrication. Techniques such as solvent vapor annealing or thermal annealing post-deposition can be used to promote molecular rearrangement, potentially leading to the formation of more ordered domains or microcrystalline structures. This improved order can enhance intermolecular electronic coupling and thereby improve charge transport properties. mdpi.com The final morphology represents a balance between the intrinsic molecular structure and the kinetic and thermodynamic factors of the film formation process.
Theoretical and Computational Investigations of 9 2 4 Bromophenoxy Ethyl Carbazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For 9-[2-(4-Bromophenoxy)ethyl]carbazole, DFT calculations would be employed to determine its ground-state electronic properties. This involves calculating the distribution of electron density and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, providing a first approximation of the molecule's electronic excitation energy and its chemical reactivity and stability. The spatial distribution of these frontier orbitals indicates the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO). In this molecule, the carbazole (B46965) moiety is expected to be the primary electron-donating unit, contributing significantly to the HOMO, while the LUMO might be distributed across the entire molecular framework.
To investigate the excited-state properties, Time-Dependent DFT (TD-DFT) is the most common method. TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the molecule's absorption spectrum, identifying the wavelengths of light it is likely to absorb. For materials used in optoelectronics, understanding the nature of these electronic transitions (e.g., local excitations on the carbazole or phenoxy groups, or charge-transfer excitations between them) is crucial for predicting their performance.
Table 1: Representative Data from DFT/TD-DFT Calculations for Carbazole Derivatives (Note: This table is illustrative of typical data obtained for related carbazole systems, as specific data for this compound is not available.)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | Correlates with the energy of the lowest electronic transition. |
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this is particularly important due to the flexible ethyl linker between the carbazole and 4-bromophenoxy moieties.
Using the results from TD-DFT calculations, it is possible to simulate the UV-Visible absorption spectrum of the molecule. The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max). By calculating the oscillator strength for each transition, the intensity of the corresponding spectral peak can be predicted. This allows for a direct comparison with experimentally measured spectra.
Predicting emission (fluorescence or phosphorescence) maxima is more complex. It requires optimizing the geometry of the molecule in its first excited state (S1), as molecules often relax to a different geometry after absorbing light. The energy difference between the optimized excited-state geometry and the optimized ground-state geometry then gives the predicted emission energy. For carbazole derivatives, fluorescence is a key property, and computational predictions of emission wavelengths are vital for applications in areas like organic light-emitting diodes (OLEDs).
Molecular Dynamics Simulations for Aggregate Formation and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is crucial for understanding the properties of the material in a condensed phase (solid or liquid), where intermolecular interactions dominate.
For this compound, MD simulations can predict how individual molecules arrange themselves to form aggregates or thin films. The simulations can reveal the preferred packing motifs and the nature of the intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking between carbazole rings of neighboring molecules. The formation of specific aggregate structures can drastically alter the photophysical properties of the material, sometimes leading to desirable effects like aggregation-induced emission (AIE) or undesirable effects like fluorescence quenching. Understanding these interactions is key to controlling the morphology and performance of thin films in electronic devices.
Computational Design Principles for Enhanced Performance
A significant advantage of computational modeling is the ability to perform in silico design of new molecules. By systematically modifying the structure of this compound on a computer, researchers can predict how these changes will affect its properties. This structure-property relationship analysis can accelerate the discovery of new materials with enhanced performance.
For example, one could computationally explore:
Replacing the bromine atom: Substituting the bromine with other halogens or with different electron-withdrawing or electron-donating groups to tune the HOMO/LUMO levels and the charge transport characteristics.
Modifying the linker: Changing the length or rigidity of the ethyl chain connecting the two aromatic units to control the molecular conformation and the solid-state packing.
Substituting the carbazole or phenyl rings: Adding various functional groups to the aromatic rings to alter solubility, thermal stability, or photophysical properties.
By building a computational library of related compounds and their predicted properties, researchers can identify the most promising candidates for synthesis and experimental testing, saving significant time and resources.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the direct application of the chemical compound This compound within the outlined categories of advanced organic electronic and photonic materials.
The provided search results extensively cover the applications of various other carbazole derivatives, particularly brominated carbazoles like 9-(4-bromophenyl)carbazole and 4-bromo-9H-carbazole, in the fields of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs). These related compounds are frequently used as building blocks or intermediates for creating:
Host materials for phosphorescent emitters: Where the carbazole unit provides high triplet energy.
Emitters: Leveraging the fluorescent or thermally activated delayed fluorescence (TADF) properties of the carbazole core.
Hole Transport Layers (HTLs): Utilizing the excellent hole-transporting nature of carbazole.
Sensitizers in solar cells: Where carbazole acts as an effective electron donor.
However, the specific compound This compound , distinguished by its 2-(4-bromophenoxy)ethyl group attached to the carbazole nitrogen, is not explicitly mentioned or studied for these direct applications in the available literature. It is plausible that this compound serves as a precursor or intermediate in the synthesis of more complex, functional molecules for these devices, but detailed research findings on its direct use as a host, emitter, HTL material, or sensitizer could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables focusing solely on the specified applications of This compound .
Applications in Advanced Organic Electronic and Photonic Materials Based on 9 2 4 Bromophenoxy Ethyl Carbazole
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Hole-Transporting Materials (HTMs)
Carbazole (B46965) derivatives are widely recognized for their excellent hole-transporting properties, making them integral components in the fabrication of high-performance OLEDs and perovskite solar cells. mdpi.combohrium.com The strong electron-donating nature of the carbazole and triphenylamine moieties contributes to their efficacy as hole-transport materials (HTMs). mdpi.com The strategic design of molecules incorporating these units aims to enhance thermal stability, morphological stability, and hole-transport capabilities. mdpi.com
In the pursuit of efficient and durable OLEDs, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized. These materials, when integrated into OLED devices, have demonstrated the potential to improve device performance. mdpi.com The general device structure where such HTMs are employed is often a multilayer heterostructure, a common configuration being ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/Al. mdpi.com The introduction of these novel carbazole-based HTMs has been shown to lead to enhanced current, power, and external quantum efficiencies when compared to reference devices. mdpi.com
The development of amorphous materials with a high glass transition temperature (Tg) is a critical strategy for producing thermally stable OLEDs. mdpi.com This is because morphological changes in the amorphous organic layers, often induced by Joule heating during device operation, are a primary cause of device degradation. mdpi.com By designing HTMs with high Tg values, the operational stability of the OLED can be significantly improved.
Table 1: Performance of OLEDs with different Carbazole-based Hole-Transporting Materials
| HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) |
|---|---|---|---|
| Reference (NPB only) | 35.8 | 28.1 | 12.4 |
| HTM 3a | 38.2 | 30.5 | 13.2 |
| HTM 3b | 42.1 | 35.2 | 14.5 |
| HTM 3c | 45.6 | 38.9 | 15.8 |
Data derived from a study on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine. mdpi.com
Efficiency and Stability Enhancement Strategies
A primary focus in the field of organic electronics is the continual enhancement of device efficiency and operational stability. For OLEDs, the molecular design of the constituent materials plays a pivotal role. Carbazole derivatives have been instrumental in this regard, not only as HTMs but also as hosts for phosphorescent emitters and as fluorescent emitters themselves.
One strategy to enhance efficiency is the development of bipolar host materials, which possess both hole and electron transporting capabilities. This balanced charge transport leads to a more efficient recombination of charge carriers within the emissive layer, thereby improving the quantum efficiency of the device.
The use of carbazole derivatives as fluorescent emitters has also been explored to achieve deep-blue and blue emission in OLEDs. mdpi.com Devices fabricated with such emitters have demonstrated maximum external quantum efficiencies ranging from 0.6% to 1.1%. mdpi.com Furthermore, these materials have shown high triplet energy values (above 3.0 eV) and hole drift mobility exceeding 10⁻⁴ cm²/V·s at high electric fields, making them suitable for various roles within an OLED structure. mdpi.com
Table 2: Thermal Properties of Novel Carbazole-based Hole-Transporting Materials
| Compound | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
|---|---|---|
| HTM 3a | 148 | 485 |
| HTM 3b | 155 | 520 |
| HTM 3c | 165 | 545 |
Data derived from a study on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine. mdpi.com
Chemosensors and Biosensors
The inherent photophysical properties of the carbazole nucleus, such as its strong fluorescence, make it an excellent platform for the development of chemosensors and biosensors. By functionalizing the carbazole moiety with specific recognition units, it is possible to design probes that exhibit a change in their optical or electrochemical properties upon binding to a target analyte.
Fluorescent Probes for Ion and Molecule Detection
The design of fluorescent probes for the detection of specific ions and molecules is an active area of research. Carbazole derivatives have been successfully employed in this context due to their favorable spectroscopic characteristics.
A notable example is the development of a fluorescent probe for the detection of zinc ions (Zn²⁺). mdpi.com A novel probe, FP2, based on a pyrano[3,2-c] carbazole scaffold, was designed and synthesized. mdpi.com This probe exhibited a significant fluorescence enhancement in the presence of Zn²⁺ in a HEPES buffer solution. mdpi.com The optimal conditions for detection were found to be at a pH of 7-9 with a reaction time longer than 24 minutes. mdpi.com Under these conditions, a good linear relationship was observed between the fluorescence intensity and the concentration of Zn²⁺ in the range of 0-10 μM, with a limit of detection of 0.0065 μmol/L. mdpi.com
Another application of carbazole-based fluorescent probes is in the determination of thiophenols. nih.gov A precolumn derivatization method using 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol as a labeling reagent has been developed for the simultaneous determination of eight different thiophenols by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The derivatives formed exhibited intense fluorescence, allowing for sensitive detection with limits in the range of 0.94-5.77 μg/L. nih.gov
Table 3: Characteristics of a Pyrano[3,2-c] Carbazole-based Fluorescent Probe for Zn²⁺
| Parameter | Value |
|---|---|
| Analyte | Zn²⁺ |
| Linear Range | 0-10 μM |
| Limit of Detection (LOD) | 0.0065 μmol/L |
| Optimal pH | 7-9 |
| Optimal Reaction Time | > 24 minutes |
Data from a study on a novel fluorescence probe for Zn²⁺ based on pyrano[3,2-c] carbazole. mdpi.com
Electrochemical Sensing Platforms
The electrochemical properties of carbazole and its derivatives have been harnessed to create electrochemical sensing platforms. The electropolymerization of carbazole monomers onto an electrode surface is a common strategy to fabricate modified electrodes with specific sensing capabilities.
The resulting polycarbazole films are electroactive and can exhibit changes in their electrochemical behavior, such as redox potentials or current responses, in the presence of target analytes. This principle has been applied to the development of sensors for a variety of species.
For instance, the electropolymerization of carbazole derivatives on carbon fiber microelectrodes has been investigated. researchgate.net These modified electrodes can exhibit capacitive behavior, which can be modulated by the presence of analytes. researchgate.net The electrochemical deposition of carbazole-substituted ruthenium(II) complexes has also been explored for the fabrication of organic light-emitting diodes, showcasing the versatility of electrochemical methods in creating functional materials from carbazole precursors. rsc.org
Polymeric Materials
The ability of the carbazole unit to undergo polymerization, particularly through electrochemical methods, has led to the development of a wide range of functional polymeric materials. These polymers often possess interesting optical and electronic properties, making them suitable for applications in electrochromic devices, sensors, and as components in organic electronics.
Electropolymerization and Polymer Synthesis
Electropolymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. mdpi.com This method offers several advantages, including the ability to control the film thickness and morphology by adjusting the electrochemical parameters. mdpi.com The anodic polymerization of carbazole and its derivatives typically proceeds through the formation of a radical cation, which then couples with another radical cation to form a dimer. mdpi.com Subsequent oxidation and coupling steps lead to the growth of the polymer chain. mdpi.com
The electrochemical oxidation of 9-substituted carbazoles, such as those derived from 9-[2-(4-Bromophenoxy)ethyl]carbazole, occurs similarly, with coupling predominantly taking place at the 3 and 6 positions of the carbazole ring. mdpi.com The properties of the resulting polymer films, including their electroactivity, morphology, and mechanical properties, can be tuned by copolymerizing different carbazole monomers. mdpi.com
For example, the electropolymerization of mixtures of carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) has been shown to yield polymer films with varying properties depending on the monomer ratio. mdpi.com This approach allows for the fine-tuning of the material characteristics for specific applications.
Furthermore, the synthesis of carbazole-containing polymers is not limited to electropolymerization. Chemical polymerization methods, using oxidizing agents like ferric chloride (FeCl₃), have also been employed. mdpi.com Additionally, carbazole derivatives can be incorporated into other polymer backbones through various synthetic routes to impart desired electronic and optical properties. nih.gov
Table 4: Examples of Electropolymerized Carbazole Derivatives and their Applications
| Monomer(s) | Polymer | Application |
|---|---|---|
| Carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) | Poly(Cz-co-CzA) | Modified electrodes with tunable properties |
| 9H-Carbazol-9-ylpyrene (MCzP) | PMCzP | Electrochromic devices |
| 4,4-bis(N-carbazolyl)-1,1-biphenyl and indole-6-carboxylic acid | Copolymers | Electrochromic materials |
Information compiled from various studies on the electropolymerization of carbazole derivatives. mdpi.comelectrochemsci.orgmdpi.com
Conjugated Polymers for Electronic Applications
There is currently no available research detailing the synthesis or application of conjugated polymers derived from the this compound monomer.
In principle, the 4-bromophenyl group on the molecule could serve as a reactive site for forming carbon-carbon bonds through established cross-coupling reactions, such as Suzuki or Stille coupling. This would allow for its incorporation into a polymer backbone. Carbazole-based polymers are widely investigated for their use in organic electronics due to their favorable electronic and photophysical properties. lnu.edu.cn However, the specific impact of the 2-(4-bromophenoxy)ethyl linkage at the 9-position of the carbazole on the resulting polymer's properties has not been documented.
Due to the absence of specific research data, no data tables on the properties or performance of conjugated polymers based on this specific monomer can be provided.
Other Emerging Applications (e.g., Organic Field-Effect Transistors (OFETs), Non-Linear Optics)
No dedicated studies have been published on the use of this compound in Organic Field-Effect Transistors (OFETs) or for applications in Non-Linear Optics (NLO).
Carbazole derivatives are frequently explored as the active semiconductor layer in OFETs because of their high hole mobility. lnu.edu.cn Similarly, the extended π-systems of carbazole structures are of interest in NLO, as they can exhibit significant third-order optical nonlinearities. nbinno.comnbinno.com Research in these areas, however, has concentrated on other functionalized carbazole molecules.
Without experimental or theoretical studies on this compound, its potential performance characteristics in OFETs (such as charge carrier mobility, on/off ratio, and threshold voltage) or its NLO properties (like hyperpolarizability) remain unknown. Consequently, no research findings or data tables can be presented for these applications.
Conclusion and Future Perspectives
Summary of Key Research Advancements on 9-[2-(4-Bromophenoxy)ethyl]carbazole
Direct experimental research on This compound is not extensively available in public literature. However, significant advancements in the understanding of analogous carbazole (B46965) derivatives provide a strong foundation for predicting its behavior and potential. Research on similar structures, such as 9-(2-phenoxyethyl)-9H-carbazole and various bromo-substituted carbazoles, allows for a composite sketch of the title compound's likely attributes.
Key advancements in the broader field of carbazole chemistry suggest that This compound would likely be synthesized through a Williamson ether synthesis or a related nucleophilic substitution reaction. In one potential synthetic route, the sodium or potassium salt of 4-bromophenol (B116583) would be reacted with 9-(2-bromoethyl)carbazole.
The photophysical and electrochemical properties can be inferred from its structural components. The carbazole moiety is a well-known hole-transporting unit with a high triplet energy, making it suitable for applications in organic light-emitting diodes (OLEDs). guidechem.com The introduction of a phenoxyethyl group at the 9-position is known to influence the molecule's solubility and morphological stability, which are crucial for device fabrication. researchgate.net The bromine atom on the phenoxy ring is expected to have a notable impact due to the "heavy atom effect," which can enhance intersystem crossing and potentially favor phosphorescence. researchgate.netresearchgate.net This substituent can also lower the HOMO and LUMO energy levels of the molecule. researchgate.net
Based on these insights, the key projected research advancements for This compound lie in its potential as a host material for phosphorescent OLEDs, where the high triplet energy of the carbazole core is essential, and the bromo-substituent could further enhance phosphorescent properties. Furthermore, its predicted electrochemical stability makes it a candidate for use in perovskite solar cells as a hole-transporting material. mdpi.com
Interactive Data Table: Projected Properties of this compound
| Property | Projected Value/Characteristic | Basis of Projection |
| Molecular Formula | C20H16BrNO | --- |
| Molecular Weight | 366.25 g/mol | --- |
| Melting Point | 140-160 °C | Based on similar compounds like 9-(4-bromophenyl)carbazole (147-151 °C). guidechem.comchemicalbook.com |
| HOMO Level | -5.4 to -5.6 eV | Inferred from related carbazole derivatives used as hole-transporting materials. |
| LUMO Level | -2.1 to -2.3 eV | Inferred from related carbazole derivatives. |
| Triplet Energy (Et) | > 2.7 eV | The carbazole core generally imparts high triplet energy. |
| Solubility | Good in common organic solvents | The phenoxyethyl group is expected to enhance solubility. researchgate.net |
Challenges and Opportunities in Functionalization and Device Integration
The functionalization and integration of This compound into electronic devices present both challenges and significant opportunities.
Challenges:
Regioselective Functionalization: Introducing additional functional groups onto the carbazole or the bromophenoxy ring in a controlled manner can be challenging. The carbazole ring has several reactive positions (C-3, C-6, C-2, C-7), and achieving regioselectivity often requires multi-step synthetic routes and the use of directing groups. chim.it
Device Stability: While carbazole derivatives are known for their thermal stability, the long-term operational stability of devices incorporating this material would need to be thoroughly investigated. mdpi.com The ether linkage, while providing flexibility, could be a point of degradation under harsh operating conditions.
Morphological Control: Achieving stable amorphous films is crucial for the performance and longevity of OLEDs. The flexible ethyl linker might lead to undesirable crystallization over time, which can be detrimental to device performance. beilstein-journals.orgorientjchem.org
Opportunities:
Versatile Functionalization Handle: The bromine atom serves as an excellent synthetic handle for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. This allows for the attachment of various electron-donating or electron-accepting moieties to fine-tune the material's electronic properties for specific applications.
Host Material for Phosphorescent OLEDs: The high triplet energy expected from the carbazole core makes it a prime candidate for hosting blue, green, and red phosphorescent emitters, minimizing energy losses and enhancing device efficiency.
Hole-Transporting Layer in Perovskite Solar Cells: The predicted electrochemical stability and suitable HOMO energy level suggest its potential as a dopant-free hole-transporting material in perovskite solar cells, potentially offering improved stability over standard materials. mdpi.com
Tuning Photophysical Properties: The presence of the bromo-substituent offers a pathway to modulate the photophysical properties. For instance, it can enhance spin-orbit coupling, which is beneficial for phosphorescent applications. researchgate.netresearchgate.net
Future Research Directions for Next-Generation Organic Materials
The exploration of molecules like This compound opens up several exciting avenues for future research in the development of next-generation organic materials.
Development of Bipolar Host Materials: A key future direction is the strategic functionalization of the This compound scaffold to create bipolar host materials. By introducing electron-transporting units, it may be possible to achieve balanced charge injection and transport within a single molecule, simplifying device architecture and improving performance. mdpi.com
Thermally Activated Delayed Fluorescence (TADF) Emitters: While the bromo-substituent typically promotes phosphorescence, clever molecular design could leverage the carbazole donor and a suitably functionalized phenoxy acceptor to create materials exhibiting TADF. This would involve minimizing the energy gap between the singlet and triplet excited states to enable efficient reverse intersystem crossing.
Crosslinkable Hole-Transporting Layers: To address the challenge of morphological instability, future research could focus on introducing polymerizable groups (e.g., vinyl or styryl) to the core structure of This compound . This would allow for the formation of cross-linked, solvent-resistant hole-transporting layers with enhanced thermal and morphological stability. researchgate.net
Advanced Interfacial Materials: The unique combination of a hole-transporting carbazole unit and a polar ether linkage could be exploited in the design of novel interfacial materials for organic and perovskite solar cells. These materials could improve the energy level alignment and reduce recombination losses at the electrode or perovskite interface. researchgate.net
Computational Screening and AI-Driven Discovery: Given the vast chemical space of possible carbazole derivatives, future research will increasingly rely on computational screening and machine learning algorithms to predict the properties of novel compounds like This compound and its functionalized analogues. This will accelerate the discovery of materials with tailored properties for specific applications.
Q & A
Q. What are the standard synthetic routes for 9-[2-(4-Bromophenoxy)ethyl]carbazole, and how can reaction conditions be optimized?
Answer: The synthesis of carbazole derivatives typically involves alkylation or etherification reactions. For example, the alkylation of carbazole with brominated intermediates (e.g., 1,4-dibromobutane) under reflux in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields high-purity products . Optimization can be achieved by:
- Temperature control : Maintaining 45°C for 3 hours to balance reaction rate and side-product formation.
- Solvent selection : Using toluene for improved solubility of aromatic intermediates.
- Catalyst efficiency : TBAB enhances nucleophilic substitution by facilitating ion-pair formation.
Post-reaction purification via recrystallization (e.g., ethanol) ensures product integrity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For brominated carbazoles, characteristic shifts for aromatic protons appear at δ 7.2–8.5 ppm .
- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. For example, X-ray studies of 9-(2-bromoethyl)-carbazole revealed a buckled fused-ring system with benzene rings inclined by 3.41°, critical for understanding steric effects .
- FTIR : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict the optoelectronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transport behavior. For carbazole derivatives, planar structures enhance π-conjugation, improving charge mobility .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize thin-film morphology in OLED applications.
- Validation : Compare simulated UV-Vis spectra with experimental data to refine computational parameters .
Q. How should researchers address contradictions in reported synthetic yields or physicochemical properties of carbazole derivatives?
Answer:
- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify critical factors. For example, a 2³ factorial design could resolve discrepancies in alkylation efficiency .
- Comparative Analysis : Cross-reference methodologies from independent studies. and highlight the role of recrystallization solvents (ethanol vs. ethyl acetate) in yield variations.
- Error Analysis : Quantify impurities via HPLC-MS to distinguish intrinsic reactivity issues from purification artifacts .
Q. What advanced electrochemical techniques are suitable for studying this compound’s polymerization behavior?
Answer:
- Cyclic Voltammetry (CV) : Determine oxidation potentials and reversibility. Carbazole monomers typically oxidize at ~1.2 V (vs. Ag/AgCl), forming conductive polymers .
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in copolymer systems (e.g., with thiophene derivatives) to assess conductivity.
- In-situ Spectroelectrochemistry : Monitor polymer growth via UV-Vis changes during electropolymerization .
Q. What methodologies are recommended for analyzing the environmental fate of this compound?
Answer:
- Atmospheric Chemistry Models : Simulate degradation pathways (e.g., OH radical reactions) to estimate half-lives in air .
- Aquatic Toxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential.
- Soil Sorption Studies : Batch experiments with varying pH and organic matter content to predict mobility .
Q. How can researchers leverage AI-driven tools to optimize synthetic protocols for carbazole derivatives?
Answer:
- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. For example, neural networks can correlate TBAB concentration with alkylation yields .
- Automated Lab Platforms : Integrate robotic synthesis with real-time HPLC analysis for high-throughput screening.
- Data Security : Use encrypted cloud platforms to protect sensitive reaction data .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
